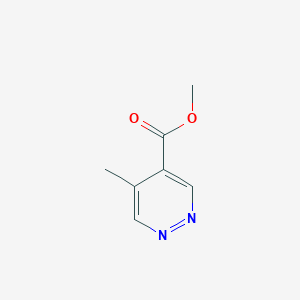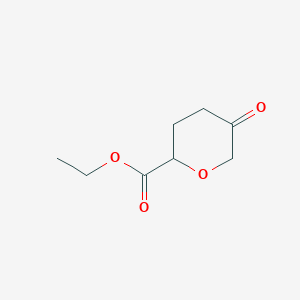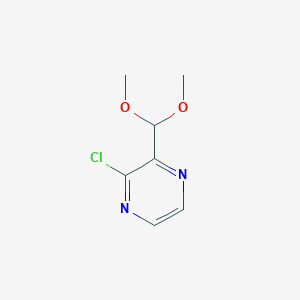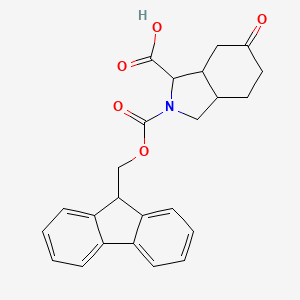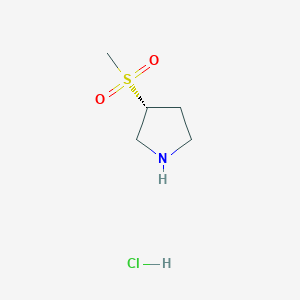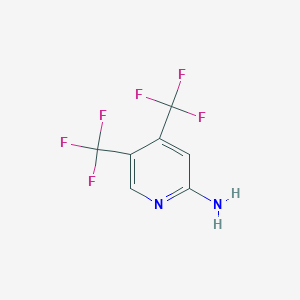
4,5-Bis-trifluoromethyl-pyridin-2-ylamine
Overview
Description
Synthesis Analysis
Trifluoromethylpyridines, which include compounds like “4,5-Bis-trifluoromethyl-pyridin-2-ylamine”, are typically synthesized through two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Complexation and Ligand Properties
Research on similar pyridine derivatives demonstrates their ability to form stable complexes with metals, indicating potential applications in coordination chemistry and material science. For instance, studies have shown that pyridine derivatives can engage in intermolecular hydrogen bonds, significantly affecting the association constants in complexation reactions. These interactions are crucial for the development of new materials with specific optical and electronic properties (Ośmiałowski et al., 2010).
Catalysis
The catalytic properties of complexes involving pyridine derivatives have been explored, particularly in the context of alkane oxidation. Iron(II) complexes containing pyridine-based ligands have shown promise as catalysts for the oxidation of alkanes, offering a pathway to more efficient and selective oxidation processes. These findings suggest the potential for 4,5-Bis-trifluoromethyl-pyridin-2-ylamine derivatives in catalysis, leveraging their ability to stabilize metal centers and facilitate oxidative transformations (Britovsek et al., 2005).
Material Synthesis
The synthesis and electropolymerization of pyridine-based monomers, including those related to 4,5-Bis-trifluoromethyl-pyridin-2-ylamine, have been investigated for their potential in creating new conducting polymers. These polymers are of interest for their low oxidation potentials and stability in the conducting form, which are essential characteristics for applications in electronic devices and sensors. Such research underscores the relevance of pyridine derivatives in material science, particularly in the development of electrochromic devices and conductive materials (Sotzing et al., 1996).
Synthetic Applications
Pyridine derivatives, akin to 4,5-Bis-trifluoromethyl-pyridin-2-ylamine, have been utilized in various synthetic applications. Their reactivity towards different reagents enables the formation of novel compounds with potential biological and pharmaceutical applications. For example, the interaction of similar compounds with iodine has been studied, revealing complex formation and potential pathways for synthesizing new compounds with unique structural and functional properties (Chernov'yants et al., 2011).
properties
IUPAC Name |
4,5-bis(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F6N2/c8-6(9,10)3-1-5(14)15-2-4(3)7(11,12)13/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFJMXYESGMWGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F6N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Bis-trifluoromethyl-pyridin-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



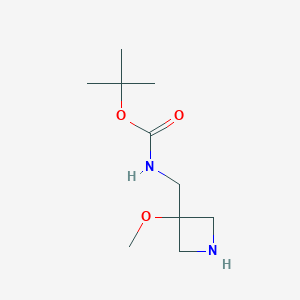
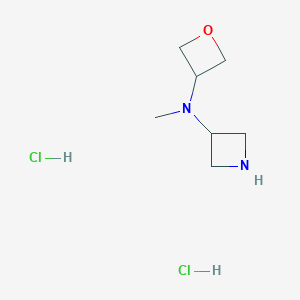
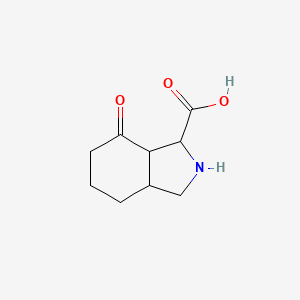
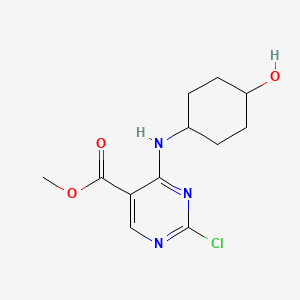
![3-[1-(1H-Indol-3-yl)-3-phenylprop-2-enyl]-1H-indole](/img/structure/B1404954.png)
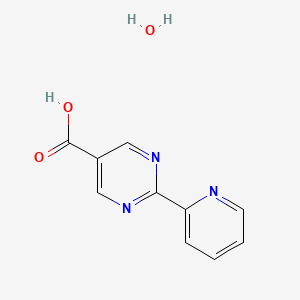
![tert-Butyl 1,2,3,5-tetrahydrospiro[benzo[c]-azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1404956.png)
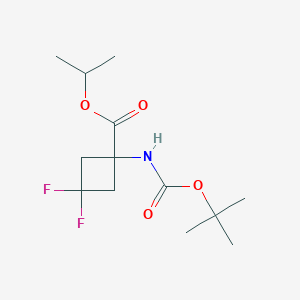
![(1S,3S,4S,5R)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1404958.png)
